molecular formula C8H18ClNO B2849222 3,4-Dimethylazepan-4-ol hydrochloride CAS No. 1823245-32-4

3,4-Dimethylazepan-4-ol hydrochloride

Cat. No.: B2849222
CAS No.: 1823245-32-4
M. Wt: 179.69
InChI Key: DXVDVKLOBJAETK-UHFFFAOYSA-N
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Description

3,4-Dimethylazepan-4-ol hydrochloride (CAS: 1823245-32-4) is a hydrochloride salt of a substituted azepane derivative. Its molecular formula is C₈H₁₈ClNO, with a molecular weight of 179.69 g/mol . Structurally, it features a seven-membered azepane ring substituted with methyl groups at positions 3 and 4, along with a hydroxyl group at position 4. Limited data are available on its physical properties (e.g., melting point, solubility), and safety information remains unspecified in public sources .

Properties

IUPAC Name

3,4-dimethylazepan-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7-6-9-5-3-4-8(7,2)10;/h7,9-10H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVDVKLOBJAETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCC1(C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylazepan-4-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dimethyl-1-aminopentane with an appropriate oxidizing agent to form the azepane ring, followed by the introduction of the hydroxyl group at the 4-position. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylazepan-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the azepane ring.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3,4-dimethylazepan-4-one.

    Reduction: Formation of 3,4-dimethylazepane.

    Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

Chemistry: 3,4-Dimethylazepan-4-ol hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions.

Biology: In biological research, this compound can be used to study the effects of azepane derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure may be modified to create compounds with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethylazepan-4-ol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The hydroxyl group and the azepane ring can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Implications :

  • The hydroxyl group in both 3,4-Dimethylazepan-4-ol and 4-Methylazepan-4-ol hydrochlorides enhances hydrophilicity, likely improving aqueous solubility compared to 4-Methylazepane hydrochloride .

Research Findings and Limitations

Key Observations

  • Lipophilicity : The additional methyl group in this compound likely increases lipophilicity (logP) compared to 4-Methylazepan-4-ol hydrochloride, impacting membrane permeability .
  • Metabolic Stability: Hydroxyl-containing analogs may undergo faster Phase II metabolism (e.g., glucuronidation) compared to non-hydroxylated derivatives.

Biological Activity

3,4-Dimethylazepan-4-ol hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of azepane, a seven-membered saturated heterocyclic compound. The presence of two methyl groups at the 3 and 4 positions contributes to its unique chemical behavior and biological interactions.

1. Anticonvulsant Activity

Research indicates that compounds similar to 3,4-dimethylazepan derivatives exhibit anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways. Studies suggest that azepane derivatives can enhance GABA receptor activity, which is crucial in managing seizure disorders.

2. Analgesic Properties

Preliminary investigations have shown that this compound may possess analgesic effects. Analgesics derived from similar structures have been noted for their ability to interact with opioid receptors and modulate pain pathways.

3. Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Similar azepane derivatives have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This activity is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

  • Anticonvulsant Efficacy
    • A study involving various azepane derivatives found that specific substitutions significantly enhanced anticonvulsant activity in animal models. The results indicated a dose-dependent response, suggesting that structural modifications could optimize efficacy.
  • Pain Management Trials
    • Clinical trials evaluating the analgesic effects of azepane derivatives reported significant pain relief in patients with chronic pain conditions. The trials emphasized the importance of dosing regimens and the potential for lower side effects compared to traditional opioids.
  • Antimicrobial Assessment
    • In vitro studies assessed the antimicrobial efficacy of this compound against a range of pathogens. Results showed promising inhibitory concentrations comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent.

Data Tables

Activity Efficacy Mechanism
AnticonvulsantSignificant (p < 0.05)GABA receptor modulation
AnalgesicModerate to highOpioid receptor interaction
AntimicrobialEffective against MRSAMembrane disruption

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